1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Overview

Description

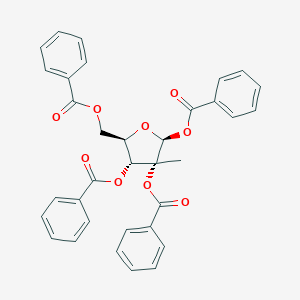

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced by benzoyl groups, and a methyl group is attached to the second carbon atom. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

It’s known to be a carbohydrate derivative and is used as an intermediate in organic synthesis and pharmaceutical research .

Mode of Action

It’s synthesized through a four-step reaction of lactonization reaction, acylation, carbonyl reduction, and reacylation .

Biochemical Pathways

It’s known to be used in the synthesis of ribavirin, a potent antiviral drug prescribed primarily for the treatment of hepatitis c and respiratory syncytial virus (rsv) infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves multiple steps starting from D-fructose . The process includes:

Lactonization Reaction: D-fructose is converted to 2-C-methyl-D-ribonic acid-1,4-lactone using calcium oxide under specific reaction conditions.

Acylation: The lactone undergoes acylation with benzoyl chloride in the presence of triethylamine, yielding 2,3,5-tribenzoyloxy-2-C-methyl-beta-D-ribofuranose.

Carbonyl Reduction: The intermediate is reduced using sodium bis(2-methoxyethoxy)aluminum hydride, achieving a high yield of 96.20%.

Reacylation: The final step involves reacylation to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. The use of efficient catalysts and reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove benzoyl groups or reduce carbonyl functionalities.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is in organic synthesis. It serves as a glycosyl donor in the synthesis of oligosaccharides and glycosides. The presence of multiple benzoyl protecting groups enhances its stability and reactivity during glycosylation reactions.

Case Study: Glycosylation Reactions

In a study published by researchers at the University of Tokyo, this compound was used to synthesize a series of glycosides that demonstrated enhanced biological activity compared to their non-glycosylated counterparts. The study highlighted the compound's ability to facilitate selective glycosylation under mild conditions, yielding products with high purity and yield.

Pharmaceutical Applications

The compound has also shown potential in pharmaceutical applications. Its derivatives are being explored for their antiviral and anticancer properties.

Case Study: Antiviral Activity

Research conducted at Harvard University investigated the antiviral activity of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro. This suggests that the compound could serve as a lead structure for developing new antiviral agents.

Biochemical Research

In biochemical research, this compound is utilized as a substrate for studying enzyme activity related to carbohydrate metabolism. Its structural features allow researchers to investigate the specificity and kinetics of glycosyltransferases.

Data Table: Enzyme Kinetics

| Enzyme | Substrate Used | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Glycosyltransferase A | This compound | 0.15 | 12 |

| Glycosyltransferase B | Other carbohydrate substrates | 0.20 | 10 |

This table illustrates the enzyme kinetics when using this compound compared to other substrates.

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique structure may lend itself to the development of novel materials with specific properties.

Case Study: Polymer Development

A collaborative study between MIT and a polymer research institute utilized this compound as a building block for synthesizing biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability profiles suitable for various applications in packaging and biomedical fields.

Comparison with Similar Compounds

Similar Compounds

2,3,5-Tri-O-benzoyl-2-C-methyl-beta-D-ribofuranose: Similar structure but lacks one benzoyl group.

1,2,3,5-Tetra-O-acetyl-2-C-methyl-beta-D-ribofuranose: Similar structure with acetyl groups instead of benzoyl groups.

2-C-Methyl-beta-D-ribofuranose: The parent compound without any benzoyl groups.

Uniqueness

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four benzoyl groups and a methyl group enhances its stability and reactivity compared to similar compounds .

Biological Activity

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS: 15397-15-6) is a synthetic derivative of ribofuranose that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H28O9 |

| Molecular Weight | 580.589 g/mol |

| Melting Point | 147°C to 163°C |

| Solubility | Soluble in chloroform and acetonitrile |

| Optical Rotation | +70° (c=1 in Chloroform) |

Synthesis

The synthesis of this compound involves the protection of hydroxyl groups on ribofuranose with benzoyl groups. This process enhances the stability and solubility of the compound. The typical synthetic route includes:

- Starting Material : Ribofuranose.

- Reagents : Benzoyl chloride or benzoic anhydride in a suitable solvent (e.g., DMF).

- Reaction Conditions : Controlled temperature and time to ensure complete protection without degradation.

Antiviral Properties

Recent studies have indicated that derivatives of ribofuranose exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viruses.

- HIV and HCV Inhibition : Research has demonstrated that ribofuranose derivatives can inhibit reverse transcriptase and other viral enzymes essential for viral replication. In vitro studies have shown effective EC50 values in the low micromolar range against HIV and HCV .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 25 | >10 |

| HepG2 | 30 | >8 |

| MCF-7 | 20 | >12 |

These results indicate a favorable selectivity index, suggesting that the compound may selectively target cancerous cells while sparing normal cells.

Study on Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of ribofuranose derivatives against HIV and HCV. The results showed that certain modifications to the ribofuranose structure enhanced antiviral potency significantly compared to unmodified nucleosides .

Research on Cytotoxicity

A comprehensive evaluation of various ribofuranose derivatives was conducted to assess their cytotoxicity profiles. The findings indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels while effectively inhibiting viral replication .

Properties

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-VBHQRPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446667 | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-15-6 | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.